molecular formula C21H14I2N2O2 B11562930 2,4-diiodo-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

2,4-diiodo-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B11562930
M. Wt: 580.2 g/mol
InChI Key: XMNXRULNGFTALH-UHFFFAOYSA-N
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Description

2,4-Diiodo-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound characterized by the presence of iodine atoms and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diiodo-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves the condensation of 2,4-diiodosalicylaldehyde with 4-(6-methyl-1,3-benzoxazol-2-yl)aniline under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Diiodo-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The phenolic group can be oxidized to a quinone or reduced to a hydroquinone.

    Condensation Reactions: The imine group can participate in further condensation reactions with other aldehydes or amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium carbonate in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products with different substituents replacing the iodine atoms.

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

Scientific Research Applications

2,4-Diiodo-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-diiodo-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with molecular targets such as proteins and enzymes. The iodine atoms and the benzoxazole moiety play crucial roles in binding to these targets, potentially leading to the modulation of their activity. This can result in various biological effects, including the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diiodo-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is unique due to the combination of iodine atoms and the benzoxazole moiety, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications.

Properties

Molecular Formula

C21H14I2N2O2

Molecular Weight

580.2 g/mol

IUPAC Name

2,4-diiodo-6-[[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C21H14I2N2O2/c1-12-2-7-18-19(8-12)27-21(25-18)13-3-5-16(6-4-13)24-11-14-9-15(22)10-17(23)20(14)26/h2-11,26H,1H3

InChI Key

XMNXRULNGFTALH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)I)I)O

Origin of Product

United States

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